Bienvenue dans la boutique en ligne BenchChem!

5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Hydrogen Bond Acceptor Physicochemical Property Drug-Likeness

The compound 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 361480-35-5) belongs to the 1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole class, a scaffold of interest in medicinal chemistry for its modular vector points for target engagement. Key computed properties include a molecular weight of 447.4 g/mol, XLogP3 of 4.8, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds, defining its physicochemical space.

Molecular Formula C19H15BrN2O2S2
Molecular Weight 447.37
CAS No. 361480-35-5
Cat. No. B2959337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
CAS361480-35-5
Molecular FormulaC19H15BrN2O2S2
Molecular Weight447.37
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H15BrN2O2S2/c20-15-10-8-14(9-11-15)18-13-17(19-7-4-12-25-19)21-22(18)26(23,24)16-5-2-1-3-6-16/h1-12,18H,13H2
InChIKeyGEZHSFWIKDVYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 361480-35-5): Core Structural Identity for Scaffold-Oriented Procurement


The compound 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 361480-35-5) belongs to the 1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole class, a scaffold of interest in medicinal chemistry for its modular vector points for target engagement [1]. Key computed properties include a molecular weight of 447.4 g/mol, XLogP3 of 4.8, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds, defining its physicochemical space [1]. The compound features three distinct aryl domains—a 4-bromophenyl group at C5, a thiophen-2-yl group at C3, and a phenylsulfonyl group at N1—each offering independent opportunities for structure-activity relationship (SAR) diversification.

Procurement Risk: Why the 4-Bromophenyl Substituent in 5-(4-Bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole Cannot Be Treated as a Generic Aryl-Halide Placeholder


Within the 4,5-dihydro-1H-pyrazole benzenesulfonamide chemotype, subtle aryl substituent changes at the C5 position can produce significant shifts in enzyme inhibition profiles [1]. The 4-bromophenyl group is not merely a generic heavy halogen tag; its specific combination of electron-withdrawing character, steric bulk, and polarizability can differentially tune both the potency and selectivity window against off-target isoforms relative to methoxy, chloro, or unsubstituted phenyl analogs [1][2]. Consequently, substituting this compound with an in-class analog—without experimental verification of matched biological profiles—introduces a procurement risk that the replacement will lead to different target engagement and altered assay outcomes. The quantitative evidence below establishes the specific differentiation parameters that must be preserved in any procurement decision.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole Against Closest Analogs


Hydrogen-Bond Acceptor Count Elevation: A Differentiating Factor for Polypharmacology Risk Profile

The target compound possesses five hydrogen-bond acceptor (HBA) atoms, a computationally derived value driven by the sulfonyl oxygen atoms and the thiophene sulfur [1]. This exceeds the HBA count of many close 4,5-dihydro-1H-pyrazole benzenesulfonamide analogs, which commonly present four HBA atoms when the 5-aryl substituent lacks additional heteroatoms [1]. In the context of the ChEMBL bioactivity landscape, HBA count is correlated with polypharmacology risk, and the specific count of five places this compound in a distinct property space relative to 4-HBA congeners [1].

Hydrogen Bond Acceptor Physicochemical Property Drug-Likeness

Absence of Hydrogen-Bond Donors: Defining a Favorable Permeability Window

The compound contains zero hydrogen-bond donors (HBD), a feature preserved from the benzenesulfonamide pharmacophore where the sulfonamide nitrogen is fully substituted within the pyrazoline ring [1]. This contrasts with primary sulfonamide-containing comparator series (e.g., 4-[...]benzenesulfonamides bearing a free -SO2NH2 group), which possess two HBD atoms [2]. The HBD count of zero is a strong positive indicator for passive membrane permeability, placing the compound closer to CNS drug-like chemical space (typically HBD ≤1) than analogs with free sulfonamide groups [1].

Hydrogen Bond Donor Membrane Permeability CNS Drug-Like Space

Rotatable Bond Count and Conformational Flexibility: Impact on Binding Entropy and Selectivity

With four rotatable bonds, the target compound sits in the mid-range of conformational flexibility for drug-like small molecules [1]. This is lower than certain bis-aryl 4,5-dihydro-1H-pyrazole benzenesulfonamides, which may possess five or six rotatable bonds due to additional flexible linkers [2]. Higher ligand flexibility generally imposes a larger entropic penalty upon binding and can erode ligand efficiency (LE). The constrained rotatable bond count in this compound is structurally enforced by the direct connection of three rigid aryl rings to the central pyrazoline, limiting unnecessary conformational freedom.

Rotatable Bonds Conformational Entropy Ligand Efficiency

SAR-Derived Aryl Substituent Tolerance: Contextualizing the 4-Bromophenyl Differentiation in Carbonic Anhydrase and AChE Inhibition

A systematic study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides demonstrated that varying the 5-aryl substituent produced Ki values against human carbonic anhydrase I (hCA I) spanning 24.2–49.8 nM and against hCA II spanning 37.3–65.3 nM, with acetylcholinesterase (AChE) Ki values ranging from 22.7 to 109.1 nM [1]. While the target compound itself was not directly assayed in this study because it lacks the free benzenesulfonamide zinc-binding group, the SAR data firmly establish that even single-atom changes at the para position of the 5-phenyl ring (e.g., -H, -OCH3, -Cl, -Br) can shift Ki values by 2-fold or more against these therapeutically relevant enzymes [1].

Carbonic Anhydrase Inhibition Acetylcholinesterase Inhibition Structure-Activity Relationship

Thiophenesulfonamide Class SAR: Halogen Substituent Impact on Quorum Sensing Inhibition Potency

Within the thiophenesulfonamide class, structure-activity relationship studies encompassing approximately 50 compounds revealed that modifications to the aromatic substituent attached to the sulfonamide nitrogen profoundly affect the inhibition of Vibrio LuxR/HapR quorum sensing regulators [1]. The reference compound PTSP (3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole) was the most potent molecule identified; however, variations including halogen introduction on the phenyl ring modulated both potency and selectivity across Vibrio vulnificus, V. parahaemolyticus, and V. campbellii strains [1]. The 4-bromophenyl variant of the target compound represents a specific halogen substitution pattern within this SAR space that is not surveyed by the simpler PTSP scaffold.

Quorum Sensing Inhibition Vibrio Thiophenesulfonamide

Molecular Scaffold Hybridization: Combined Thiophene, Bromophenyl, and Phenylsulfonyl Pharmacophores as a Differentiating Feature

The target compound simultaneously presents three pharmacophoric elements—the thiophen-2-yl ring at C3, the 4-bromophenyl at C5, and the phenylsulfonyl at N1—all assembled on a 4,5-dihydro-1H-pyrazole core [1]. This specific combination is absent in the most extensively characterized thiophenesulfonamide (PTSP, which lacks the dihydropyrazole and bromophenyl features) [2] and in the benzenesulfonamide carbonic anhydrase inhibitor series (which retain a free -SO2NH2 group) [3]. The simultaneous presence of all three elements constitutes a unique pharmacophore hybridization that is not represented by any single comparator series.

Scaffold Hybridization Pharmacophore Integration Chemical Diversity

Recommended Application Scenarios for 5-(4-Bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole Informed by Structural Differentiation


Carbonic Anhydrase and Acetylcholinesterase Inhibitor Lead Optimization Libraries

The established sensitivity of 4,5-dihydro-1H-pyrazole benzenesulfonamide enzyme inhibition to the identity of the 5-aryl substituent [1] makes this compound a structurally complementary addition to screening libraries aiming to systematically map the effect of para-halogen substitution (Br vs Cl vs F vs OCH3) on hCA I, hCA II, and AChE inhibition potency. The zero-HBD and five-HBA profile further differentiates it from the free sulfonamide comparator series [2], enabling cross-series SAR analysis.

Quorum Sensing Inhibitor SAR Expansion Beyond PTSP

Given that the thiophenesulfonamide class exhibits LuxR/HapR inhibition that is modulated by the aryl substituent on the sulfonamide [1], this compound—which incorporates a 4-bromophenyl group absent from the published PTSP-centric SAR study—serves as a high-value probe for expanding the structure-activity landscape of Vibrio quorum sensing inhibitors. Its procurement enables interrogation of whether the 4-bromophenyl substitution pattern enhances species selectivity or potency relative to the unsubstituted phenyl of PTSP.

Fragment-Based and Diversity-Oriented Synthesis Building Block

The simultaneous presence of three chemically distinct aromatic domains (thiophene, bromophenyl, phenylsulfonyl) on a chiral dihydropyrazole scaffold [1] offers three orthogonal vectors for fragment elaboration. The bromine atom at the para position provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the sulfonyl group serves as a metabolically stable hydrogen-bond acceptor anchor [1]. This multi-vector reactivity profile supports procurement as a core building block for generating focused libraries where each vector can be independently diversified.

Physicochemical Property Benchmarking in CNS Drug Design Programs

With an XLogP3 of 4.8, zero HBD, five HBA, and four rotatable bonds [1], this compound occupies a property space adjacent to CNS drug-likeness criteria that is absent from comparator benzenesulfonamide series possessing free -SO2NH2 groups (HBD=2) [2]. Procurement enables its use as a reference standard in physicochemical property assays (e.g., PAMPA, Caco-2 permeability, plasma protein binding) to benchmark the permeability advantage conferred by the N-phenylsulfonyl motif relative to the primary sulfonamide pharmacophore.

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.